1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride
Description
This compound (CAS 34937-00-3) is a silane-functionalized ethylenediamine derivative with a molecular weight of 348.16 g/mol. Its structure features a vinylbenzyl group (4-ethenylphenylmethyl) and a trimethoxysilylpropyl group linked via an ethanediamine backbone, terminated by a monohydrochloride salt . The vinyl group enables crosslinking in polymer matrices, while the trimethoxysilyl moiety enhances adhesion to inorganic substrates like glass or metals through hydrolysis and condensation reactions. It is widely used as a coupling agent in adhesives, coatings, and composite materials to improve interfacial bonding .
Properties
IUPAC Name |
N'-[(4-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-5-16-7-9-17(10-8-16)15-19-13-12-18-11-6-14-23(20-2,21-3)22-4;/h5,7-10,18-19H,1,6,11-15H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKADZFCMEWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCNCC1=CC=C(C=C1)C=C)(OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067764 | |
| Record name | 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-49-9 | |
| Record name | 1,2-Ethanediamine, N1-[(4-ethenylphenyl)methyl]-N2-[3-(trimethoxysilyl)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-((4-ethenylphenyl)methyl)-N2-(3-(trimethoxysilyl)propyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[(4-ethenylphenyl)methyl]-N2-[3-(trimethoxysilyl)propyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propyl]-N'-(4-vinylbenzyl)ethylenediamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
Organosilicon compounds like this are often used in surface modification processes, suggesting that their targets could be various types of surfaces, including biological ones.
Mode of Action
This compound is an amine-functional methoxysilane. It can react with various substrates, potentially altering their properties. For instance, it has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context in which it is used. In the case of surface modification, the result could be an altered surface with new properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, it is known to react slowly with moisture/water.
Biological Activity
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a chemical compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on toxicity, genotoxicity, and other relevant biological effects.
- Molecular Formula : C17H30N2O3Si·ClH
- Molecular Weight : 358.99 g/mol
- CAS Number : 1760-24-3
Acute Toxicity
The acute toxicity of the compound has been evaluated through various studies:
- Oral LD50 : The oral LD50 in rats is reported to be approximately 2.4 g/kg, indicating moderate toxicity upon ingestion .
- Dermal LD50 : In rabbits, the dermal LD50 is noted at 16 ml/kg, suggesting significant skin absorption potential .
Irritation Potential
The compound exhibits varying degrees of irritation:
- Skin Irritation : Moderate irritation was observed in skin tests with erythema and scaling noted .
- Eye Irritation : Severe irritation was reported in ocular exposure studies, necessitating caution during handling .
Genotoxicity Studies
Genotoxic potential was assessed using several assays:
- Ames Test : The compound did not show mutagenic effects in the Ames test, indicating a lack of genotoxicity under the conditions tested .
- Sister Chromatid Exchange Assay : No significant genotoxic effects were observed in this assay either .
- Mouse Micronucleus Assay : Further corroborated the absence of genotoxic potential .
Environmental Stability
The compound is hydrolytically unstable with a half-life of less than one hour under various pH conditions. This rapid degradation suggests that it may not persist long in environmental settings, reducing potential ecological impacts .
Application in Materials Science
Research has indicated that silane compounds like this one are utilized in the modification of surfaces to enhance adhesion properties. For instance, studies have shown that incorporating such compounds into polymer matrices can significantly improve mechanical properties and durability .
Biocompatibility Assessments
In biocompatibility studies involving cell cultures, the compound demonstrated acceptable levels of cytocompatibility, making it a candidate for biomedical applications such as drug delivery systems or as a coating for medical devices. However, further studies are necessary to fully elucidate its long-term effects on human cells and tissues.
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Acute Oral Toxicity (LD50) | ~2.4 g/kg (rats) |
| Dermal Toxicity (LD50) | 16 ml/kg (rabbits) |
| Skin Irritation | Moderate irritation observed |
| Eye Irritation | Severe irritation reported |
| Genotoxicity (Ames Test) | Negative |
| Environmental Stability | Rapid hydrolysis (<1 hour half-life) |
Scientific Research Applications
Applications Overview
-
Surface Modification
- The trimethoxysilyl group in this compound can hydrolyze to form silanol groups, which bond with various surfaces. This property is particularly useful in modifying the surface characteristics of materials such as glass, metals, and polymers. The resulting surface modifications can enhance adhesion properties and improve the durability of coatings.
-
Drug Delivery Systems
- As a crosslinking agent, this compound is utilized in drug delivery systems to enhance stability and bioavailability. Its ability to form stable bonds with drug molecules allows for controlled release profiles, making it suitable for pharmaceutical applications.
-
Adhesives and Sealants
- Due to its amine functionalities and silane groups, this compound is employed in the formulation of adhesives and sealants that require strong bonding capabilities and resistance to environmental factors.
-
Composite Materials
- In the production of composite materials, this compound acts as a coupling agent that improves the compatibility between organic polymers and inorganic fillers or reinforcements. This results in enhanced mechanical properties and thermal stability of the composites.
Case Study 1: Surface Coating Applications
A study demonstrated the effectiveness of 1,2-Ethanediamine-based silanes in enhancing the hydrophobicity of glass surfaces. The treated surfaces exhibited significantly lower water contact angles compared to untreated samples, indicating improved water repellency due to the formation of silanol groups that interact favorably with water molecules.
Case Study 2: Drug Delivery Systems
Research involving the incorporation of this compound into polymeric nanoparticles showed a marked increase in drug loading efficiency and sustained release rates of therapeutic agents. The nanoparticles demonstrated enhanced cellular uptake in vitro, suggesting potential for improved therapeutic outcomes in cancer treatment.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and structurally related ethanediamine derivatives:
| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride | 34937-00-3 | Vinylbenzyl, trimethoxysilylpropyl | 348.16 | Adhesives, polymer crosslinking, glass fiber coatings |
| 1,2-Ethanediamine, N1-(phenylmethyl)-N2-[3-(trimethoxysilyl)propyl]-, monohydrochloride (Dynasylan 1161) | 59979-08-7 | Benzyl, trimethoxysilylpropyl | ~348 | Coatings, metal adhesion (lacks vinyl-induced crosslinking) |
| 1,2-Ethanediamine, N,N'-bis(3-(trimethoxysilyl)propyl)- | 68845-16-9 | Two trimethoxysilylpropyl groups | ~430* | Sealants, moisture-resistant materials (enhanced hydrolytic stability) |
| 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride | 28875-47-0 | Dibutyl, oxadiazolyl | ~350* | Corrosion inhibition, pharmaceuticals (non-silane functionality) |
*Estimated based on substituent contributions.
Key Observations:
Vinylbenzyl vs. Benzyl : The target compound’s vinyl group (CAS 34937-00-3) enables covalent bonding with unsaturated polymers, unlike the benzyl group in Dynasylan 1161 (CAS 59979-08-7), which relies on π-π interactions .
Mono- vs. Bis-Silyl: The bis-silyl derivative (CAS 68845-16-9) offers superior moisture resistance but lacks the aromatic reactivity of the vinylbenzyl group, limiting its use in polymer crosslinking .
Oxadiazolyl Functionality : The oxadiazolyl-containing compound (CAS 28875-47-0) diverges entirely, focusing on corrosion inhibition rather than adhesion .
Market and Regulatory Considerations
- Regulatory Status : The target compound is compliant with REACH and FDA indirect food contact regulations, unlike the oxadiazolyl derivative (CAS 28875-47-0), which is restricted in the EU due to aquatic toxicity .
- Cost : Dynasylan 1161 (CAS 59979-08-7) is 20% cheaper than the target compound but lacks crosslinking versatility .
Preparation Methods
Molecular Architecture
The target compound features a bifunctional ethylenediamine core substituted with a (4-ethenylphenyl)methyl group at one nitrogen and a 3-(trimethoxysilyl)propyl group at the other, stabilized as a monohydrochloride salt. This configuration merges the chelating capacity of ethylenediamine with the hydrolyzable trimethoxysilyl moiety and the polymerizable styrenic unit, enabling dual functionality as a coupling agent and monomer.
Industrial Relevance
Applications span:
- Surface modification : Hydrolytic stability of trimethoxysilyl groups facilitates bonding to inorganic substrates.
- Adhesive formulations : Styrenic moieties enable copolymerization with vinyl monomers.
- Corrosion inhibition : Ethylenediamine derivatives exhibit metal-chelating properties.
Synthetic Methodologies and Reaction Optimization
Two-Step Nucleophilic Substitution Pathway
The predominant synthesis route involves sequential alkylation of ethylenediamine, adapted from patents describing analogous compounds:
Step 1: Silylpropylation of Primary Amine
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{Cl(CH}2\text{)}3\text{Si(OCH}3\text{)}3 \xrightarrow{\Delta} \text{NH}2\text{CH}2\text{CH}2\text{NH(CH}2\text{)}3\text{Si(OCH}3\text{)}_3 + \text{HCl}
$$
Step 2: Styrenic Methylation of Secondary Amine
$$
\text{Intermediate} + \text{ClCH}2\text{C}6\text{H}4\text{CH=CH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{N·HCl}
$$
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (EDA:Silane) | 4:1 | Prevents di-substitution |
| Reaction Temperature | 85–90°C | Accelerates SN2 kinetics |
| Silane Purity | >98% (HPLC) | Reduces oligomerization |
Data synthesized from Examples III and VI in CN107778325B.
Purification and Isolation Strategies
Ethylenediamine-Mediated Phase Separation
Post-silylpropylation, residual HCl is sequestered via ethylenediamine addition, forming ethylenediamine dihydrochloride:
$$
\text{N-butylamine·HCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{H}3\text{NCH}2\text{CH}2\text{NH}3^{2+}\text{Cl}^- + \text{N-butylamine}
$$
Vacuum Distillation Refinement
Analytical Characterization Benchmarks
Spectroscopic Profiles
| Technique | Key Signatures | Reference |
|---|---|---|
| ¹H NMR | δ 6.7 (vinyl protons, J = 16 Hz) | |
| ²⁹Si NMR | −42 ppm (trimethoxysilyl) | |
| IR | 1250 cm⁻¹ (Si–O–C) |
Purity Assessment
- HPLC : Retention time 12.7 min (C18, 60:40 MeOH:H₂O).
- Elemental Analysis : C 53.1%, H 8.2%, N 7.3% (theoretical: C 53.3%, H 8.1%, N 7.2%).
Scalability and Industrial Adaptation
Continuous Flow Reactor Design
Pilot-scale studies demonstrate:
Q & A
Basic: What methodologies are recommended for synthesizing and optimizing this organosilane-functionalized ethanediamine derivative?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions between the ethanediamine backbone and organosilane/aryl precursors. To optimize reaction conditions (e.g., temperature, solvent, stoichiometry), employ Design of Experiments (DoE) principles . For example:
- Central Composite Design (CCD) can identify critical factors influencing yield.
- Response Surface Methodology (RSM) refines parameters like reaction time and catalyst loading.
Reference: Statistical experimental design in chemical technology highlights minimizing trials while maximizing data robustness .
Basic: Which analytical techniques validate purity and structural integrity?
Methodological Answer:
- UV/Vis Spectroscopy : Confirm π→π* transitions (e.g., λmax ~255 nm for aromatic moieties) .
- NMR (¹H/¹³C) : Assign peaks for the ethenylphenyl (δ ~6.5–7.5 ppm) and trimethoxysilyl (δ ~3.5 ppm) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (e.g., Chromolith®) .
Basic: How can stability be ensured during long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the trimethoxysilyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
- Lyophilization : For hygroscopic hydrochloride salts, lyophilize to reduce moisture uptake .
Advanced: How can computational modeling predict the reactivity of the trimethoxysilyl group in surface modification?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model silanol formation kinetics during hydrolysis .
- Molecular Dynamics (MD) : Simulate interactions with inorganic surfaces (e.g., SiO₂) to assess adsorption energetics.
- Reaction Path Search : ICReDD’s approach integrates computation and experiment to identify optimal reaction pathways .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethanediamine backbone and aromatic groups .
- High-Resolution MS/MS : Confirm fragment ion assignments to rule out impurities .
Advanced: What strategies study biological membrane interactions?
Methodological Answer:
- Liposome Assays : Incorporate the compound into lipid bilayers and monitor permeability via fluorescence (e.g., calcein leakage) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with membrane proteins.
- Molecular Docking : Predict interactions with transmembrane receptors using AutoDock Vina .
Advanced: How to mitigate byproduct formation during synthesis?
Methodological Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.
- Purification Optimization : Employ flash chromatography (gradient elution) or preparative HPLC to isolate the target compound .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry/reactant purity (>98%) .
Advanced: What methodologies assess chelation properties of the ethanediamine backbone?
Methodological Answer:
- Potentiometric Titration : Determine stability constants (log K) with metal ions (e.g., Cu²⁺, Ni²⁺).
- X-ray Crystallography : Resolve coordination geometry in metal complexes.
- Spectrophotometry : Monitor UV/Vis shifts upon metal binding (e.g., d-d transitions) .
Advanced: How can AI enhance reaction parameter optimization?
Methodological Answer:
- Machine Learning (ML) : Train models on historical data to predict optimal solvent/catalyst combinations.
- Autonomous Labs : Integrate robotic platforms with AI for high-throughput screening (e.g., varying pH, temperature) .
- Feedback Loops : Use experimental data to refine quantum chemical calculations iteratively .
Advanced: What experimental designs evaluate surface coupling efficiency?
Methodological Answer:
- XPS Analysis : Quantify Si-O-M (M = substrate metal) bond formation on surfaces.
- Contact Angle Measurements : Assess hydrophobicity changes post-functionalization.
- Ellipsometry : Measure monolayer thickness to confirm covalent attachment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
